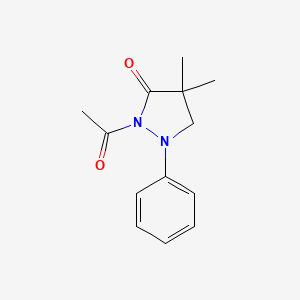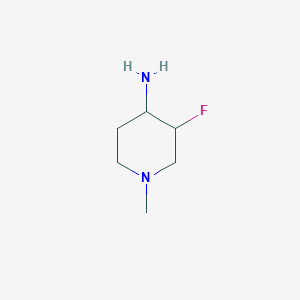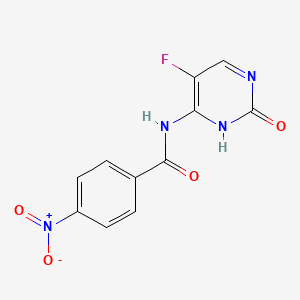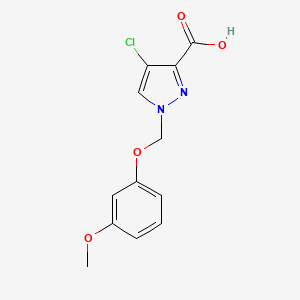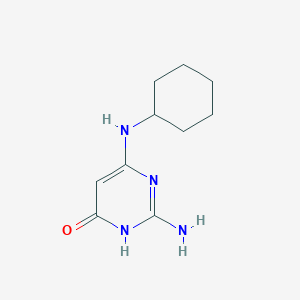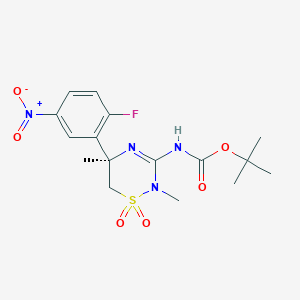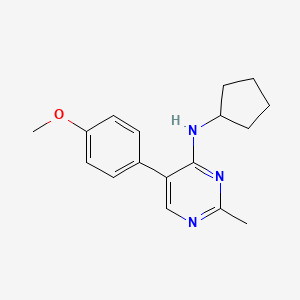![molecular formula C9H16N2O3Pt B12922695 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum involves the reaction of 1,2-diaminocyclobutane with lactic acid in the presence of platinum salts . The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the specific reaction but generally involve controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions.
Biology: It is used in studies related to cell growth and apoptosis.
Medicine: It is primarily used as an antitumor agent in the treatment of various cancers.
Industry: It is used in the production of high-purity platinum compounds.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum involves the formation of platinum-DNA adducts, which inhibit DNA replication and transcription . This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include DNA and various proteins involved in the cell cycle .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A first-generation platinum-based antitumor drug.
Carboplatin: A second-generation platinum-based antitumor drug.
Uniqueness
2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum is unique due to its higher stability and lower toxicity compared to cisplatin and carboplatin . It also has a broader spectrum of antitumor activity and is effective against tumors that are resistant to other platinum-based drugs .
Properties
Molecular Formula |
C9H16N2O3Pt |
|---|---|
Molecular Weight |
395.32 g/mol |
IUPAC Name |
[(1R,2R)-2-(azanidylmethyl)cyclobutyl]methylazanide;2-oxidopropanoate;platinum(4+) |
InChI |
InChI=1S/C6H12N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-8H,1-4H2;2H,1H3,(H,5,6);/q-2;-1;+4/p-1/t5-,6-;;/m0../s1 |
InChI Key |
HADHSETVEMCBPU-USPAICOZSA-M |
Isomeric SMILES |
CC(C(=O)[O-])[O-].C1C[C@H]([C@@H]1C[NH-])C[NH-].[Pt+4] |
Canonical SMILES |
CC(C(=O)[O-])[O-].C1CC(C1C[NH-])C[NH-].[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-4-chloro-N-[(6-chloropyridin-3-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B12922619.png)

![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)

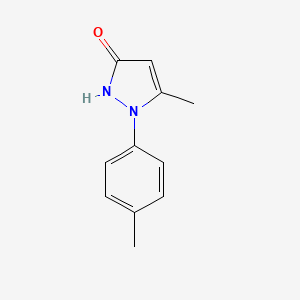
![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)

